

PHPS1 solubility and preparation for experiments

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Compound of Interest

Compound Name: PHPS1

Cat. No.: B15542049

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Application Notes and Protocols for PHPS1

Introduction

PHPS1 (Phenylhydrazonopyrazolone sulfonate 1) is a potent, cell-permeable, and selective inhibitor of the protein tyrosine phosphatase Shp2 (Src homology region 2 domain-containing phosphatase 2).[1][2] Shp2, encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase involved in regulating various cellular processes, including proliferation and differentiation, primarily through the Ras/ERK signaling pathway.[3] Due to its role as an oncogene and its involvement in various diseases, Shp2 has emerged as a significant therapeutic target.[3] **PHPS1** acts as a reversible, active-site targeting, and substrate-competitive inhibitor of Shp2.[4] These notes provide detailed information on the solubility, storage, and application of **PHPS1** for experimental use.

Mechanism of Action

PHPS1 exerts its biological effects by specifically inhibiting the phosphatase activity of Shp2.[2][5] This inhibition prevents the dephosphorylation of Shp2's downstream targets, thereby blocking signal transduction. A primary pathway affected is the ERK1/2 MAP kinase pathway, which is crucial for cell proliferation.[1][6] Studies have shown that **PHPS1** effectively suppresses sustained phosphorylation of ERK1/2 induced by growth factors like HGF/SF.[1][5] Notably, **PHPS1** does not appear to significantly affect other signaling pathways such as PI3K/Akt or Stat3.[1][3] The inhibition of the Shp2/ERK pathway makes **PHPS1** a valuable tool

for studying cellular proliferation and a potential therapeutic agent in diseases characterized by vascular remodeling and cancer.[6]

Data Presentation

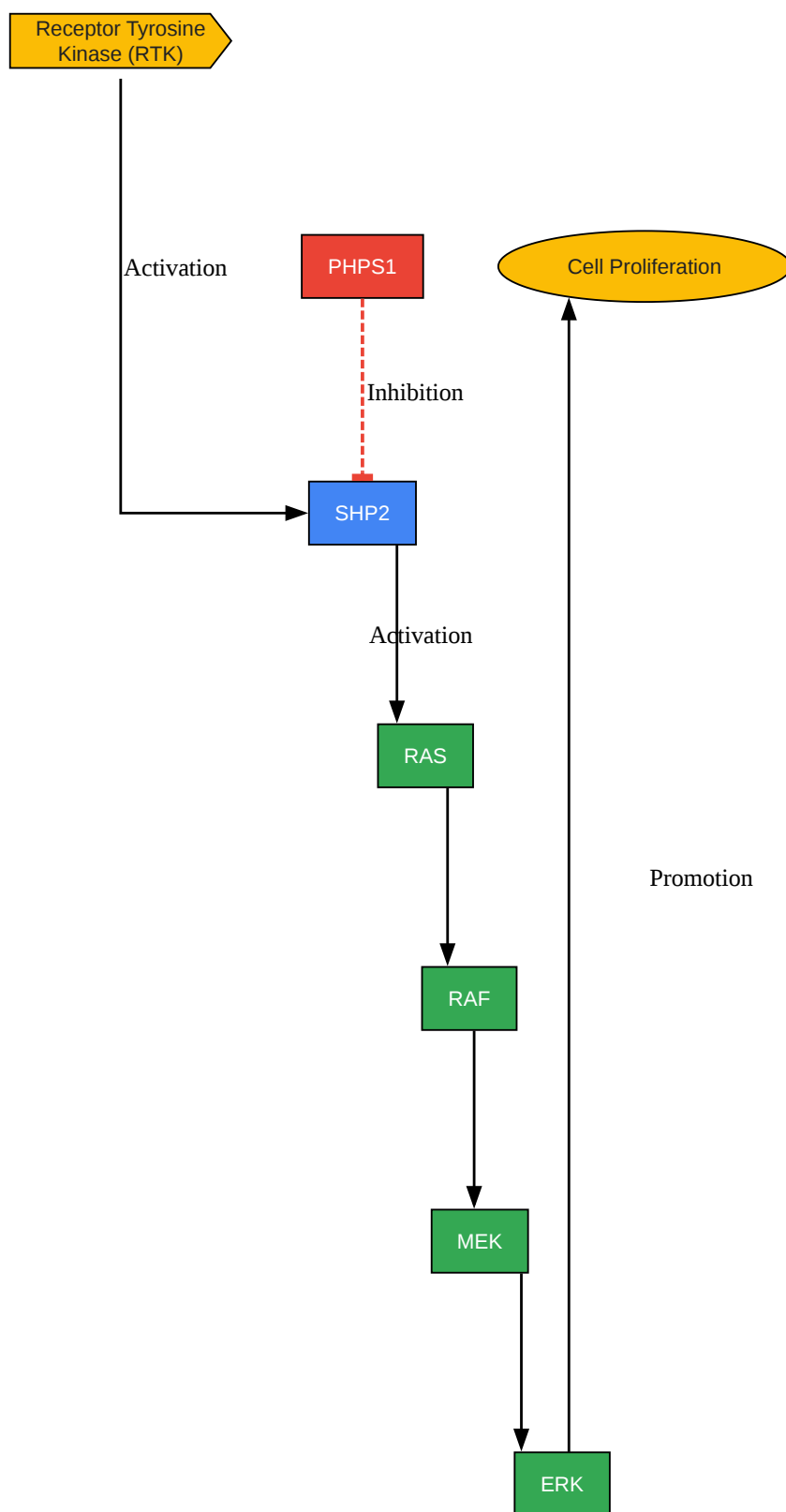
Table 1: Solubility and Storage of PHPS1

Parameter	Solvent	Concentration	Storage Conditions	Source
Solubility	DMSO	~10 mg/mL	-	[4]
DMSO	93 mg/mL (199.81 mM)	Use fresh DMSO as moisture can reduce solubility.	[7]	
DMSO	5 mg/mL	-	[8]	
DMF	5 mg/mL	-	[8]	
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	-	[8]	
Water	Insoluble	-	[7]	
Storage	Solid Form	2-8°C	Protect from light; may be hygroscopic.	[4]
Stock Solution (-80°C)	-	6 months (sealed, away from moisture)	[5]	
Stock Solution (-20°C)	-	1 month (sealed, away from moisture)	[5]	

Table 2: Biological Activity and Experimental Parameters of PHPS1

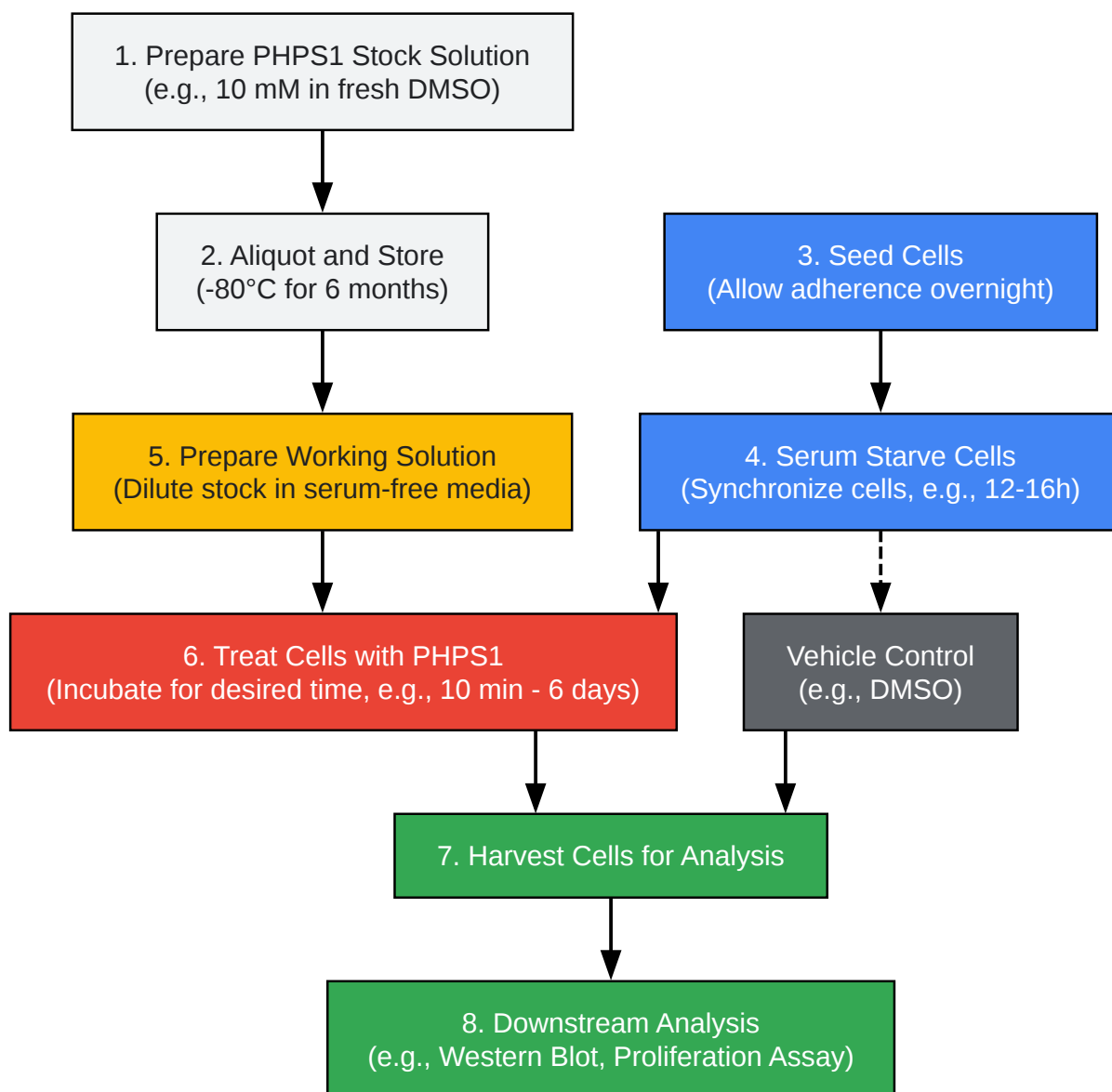
Parameter	Value	Target/System	Experimental Conditions	Source
Ki	0.73 μ M	Shp2	-	[2][5]
IC ₅₀	2.1 μ M	Shp2	-	[4][9]
Selectivity	8-fold vs. PTP1B	PTP1B (IC ₅₀ = 19 μ M)	-	[2][8]
15-fold vs. Shp1	Shp1 (IC ₅₀ = 30 μ M)	-	[2][8]	
In Vitro Activity	5 μ M	MDCK cells	Inhibition of HGF/SF-induced scattering.	[1][2]
10 μ M	Vascular Smooth Muscle Cells (VSMCs)	Inhibition of oxLDL-induced ERK phosphorylation after 10 min.	[6]	
5-20 μ M	MDCK cells	Dose-dependent inhibition of Erk1/2 phosphorylation (15 min - 6 h).	[5]	
30 μ M	Various human tumor cell lines	Inhibition of cell proliferation over 6 days.	[3][5]	
In Vivo Activity	3 mg/kg/day (i.p. injection)	Ldlr-/- mice on a high-fat diet	Reduced atherosclerotic plaque size.	[3][5]

Mandatory Visualization



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Caption: **PHPS1** inhibits the SHP2 phosphatase, blocking the downstream RAS/ERK signaling cascade.



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Caption: Experimental workflow for the preparation and application of **PHPS1** in cell culture.

Experimental Protocols

Protocol 1: Preparation of **PHPS1** Stock Solution

This protocol describes the preparation of a concentrated stock solution of **PHPS1** for use in in vitro experiments.

Materials:

- **PHPS1** powder (solid form)
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- Pre-analysis: Before opening, briefly centrifuge the vial of **PHPS1** powder to ensure all contents are at the bottom.
- Calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 10 mg/mL). The molecular weight of **PHPS1** is 465.44 g/mol .
[4]
 - Example for 10 mM stock: To prepare 1 mL of a 10 mM stock solution from 1 mg of **PHPS1**:
 - $\text{Volume (L)} = [\text{Mass (g)} / \text{MW (g/mol)}] / \text{Molarity (mol/L)}$
 - $\text{Volume (}\mu\text{L)} = [0.001 \text{ g} / 465.44 \text{ g/mol}] / 0.01 \text{ mol/L} * 1,000,000 \mu\text{L/L} \approx 214.85 \mu\text{L}$
- Reconstitution: Add the calculated volume of sterile DMSO to the vial of **PHPS1** powder.
- Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

Protocol 2: General Protocol for In Vitro Cell-Based Assays

This protocol provides a general framework for treating cultured cells with **PHPS1** to assess its effects on proliferation or signaling.

Materials:

- Cultured cells of interest (e.g., VSMCs, MDCK, or tumor cell lines)
- Complete cell culture medium
- Serum-free cell culture medium
- **PHPS1** stock solution (from Protocol 1)
- Vehicle (sterile DMSO)
- Sterile culture plates (e.g., 6-well or 96-well plates)
- Phosphate-Buffered Saline (PBS)

Procedure:

- **Cell Seeding:** Seed cells in the appropriate culture plate at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of treatment.[\[11\]](#) Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
- **Serum Starvation (for signaling studies):** For experiments investigating signaling pathways like ERK phosphorylation, it is crucial to synchronize cells and reduce basal signaling.[\[11\]](#) a. Aspirate the complete medium. b. Wash the cells once with sterile PBS. c. Replace with low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-16 hours.[\[11\]](#)
- **Preparation of Working Solution:** On the day of the experiment, thaw an aliquot of the **PHPS1** stock solution. Dilute it to the final desired concentration (e.g., 5 µM, 10 µM, 30 µM) in serum-free medium immediately before use. Prepare a vehicle control using the same final concentration of DMSO.

- Cell Treatment: a. Aspirate the starvation medium. b. Add the medium containing the desired concentration of **PHPS1** or the vehicle control to the respective wells. c. If investigating growth factor-induced signaling, pre-treat with **PHPS1** for a specified time (e.g., 10 minutes to 1 hour) before adding the agonist (e.g., oxLDL, HGF/SF).^[6] d. Incubate for the desired experimental duration, which can range from minutes for signaling studies (10-15 min) to days for proliferation assays (up to 6 days).^{[5][6]}
- Downstream Analysis: Following incubation, harvest the cells for the intended analysis (e.g., cell lysis for Western blotting, viability assay for proliferation).

Protocol 3: Western Blot Analysis of ERK Phosphorylation

This protocol details the procedure to specifically measure the inhibitory effect of **PHPS1** on SHP2's downstream target, ERK.

Materials:

- Treated cells (from Protocol 2)
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-SHP2)
- HRP-conjugated secondary antibody
- ECL detection reagent

Procedure:

- Cell Lysis: a. After treatment, place the culture plate on ice and aspirate the medium. b. Wash cells twice with ice-cold PBS.^[11] c. Add an appropriate volume of ice-cold lysis buffer

to each well and scrape the cells. d. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

- Protein Quantification: a. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. b. Transfer the supernatant to a new tube. c. Determine the protein concentration of each lysate using a BCA assay.[10]
- Sample Preparation and SDS-PAGE: a. Normalize the protein amounts for all samples by diluting with lysis buffer. b. Add Laemmli sample buffer to the normalized lysates and denature by boiling at 95-100°C for 5-10 minutes.[10] c. Load equal amounts of protein (e.g., 10-50 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.[11]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
- Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10] b. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer, typically overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] e. Wash the membrane again three times with TBST.
- Detection: Apply an ECL reagent and visualize the protein bands using an imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK1/2 or a housekeeping protein like GAPDH.[10]

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